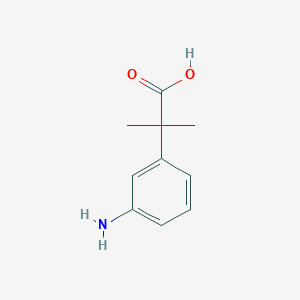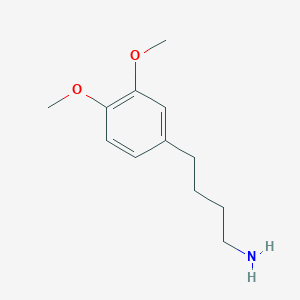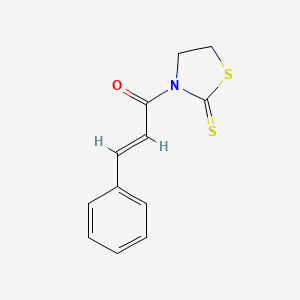
Toddanone
Vue d'ensemble
Description
Toddanone is a coumarin that can be isolated from the root of Toddalia asiatica . It has a molecular formula of C16H18O5 and a molecular weight of 290.31 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The structure is classified under Phenylpropanoids Coumarins .Physical And Chemical Properties Analysis
This compound is a crystal substance . It has a molecular weight of 290.31 and a molecular formula of C16H18O5 . The boiling point is 458.2±45.0°C at 760 mmHg and the melting point is 116°C . The density is 1.185±0.1 g/cm3 .Applications De Recherche Scientifique
Toddanone Characterization
This compound has been characterized as a distinct compound isolated from the roots of Toddalia asiatica. It is identified as 5,7-dimethoxy-6-(3-methyl-2-oxobutanyl)coumarin, established through spectral analysis and interconversion experiments (Sharma, Shoeb, Kapil & Popli, 1981).
Potential in HIV Treatment
Research has identified this compound as a potential inhibitor of HIV-1-reverse transcriptase (HIV-1-RT), which is crucial in the progression of HIV. Molecular docking and dynamics simulations suggest that this compound could contribute to the development of novel anti-HIV drugs, showing comparable drug-likeness scores to standard anti-HIV medications (Priya et al., 2015).
Spasmolytic Activity
This compound was examined for its spasmolytic activity, but studies revealed that the spasmolytic activity in Toddalia asiatica var. floribunda is not due to this compound. This indicates the complexity of plant-based compounds and their individual activities (Lakshmi, Kapoor, Pandey & Patnaik (Late), 2002).
Separation and Analysis Techniques
Recent studies have focused on the efficient separation and analysis of this compound using advanced chromatography techniques. This is crucial for isolating pure compounds for further research and potential pharmacological applications (Ma et al., 2021).
Antiplasmodial and Larvicidal Properties
This compound has been evaluated for its antiplasmodial and larvicidal properties, particularly against strains of Plasmodium falciparum, a causative agent of malaria. This indicates its potential role in developing treatments for malaria and controlling mosquito populations (Nyahanga et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
6-(2-hydroxy-3-methylbut-3-enyl)-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9(2)12(17)7-11-13(19-3)8-14-10(16(11)20-4)5-6-15(18)21-14/h5-6,8,12,17H,1,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCHZOCSENTTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of Toddanone?
A2: While the provided abstracts don't offer specific spectroscopic data for this compound, they mention techniques like spectral analysis for structural elucidation [, ]. Coumarins, the chemical class to which this compound belongs, are known for their oxygenated heterocyclic structure. For precise molecular formula and weight, further investigation into specific databases or literature focusing on this compound characterization is recommended.
Q2: Has this compound shown any promising activity against specific diseases?
A3: While the provided abstracts don't focus on this compound specifically, Toddalia asiatica extracts, from which this compound is derived, have demonstrated antifeedant activity against the anomalous emperor moth Nudaurelia belina []. This activity has been attributed to other coumarins present in the extract, such as Dihydrotoddanol and Toddanol, at low concentrations (0.05% w/v). This suggests potential applications in pest control, but further research is needed to explore this compound's specific role.
Q3: What analytical methods have been employed in the study of this compound?
A5: The research mentions various techniques for extraction, isolation, and characterization of this compound and other compounds from Toddalia asiatica. These include high-speed counter-current chromatography (HSCCC) [], spectral techniques for structural elucidation [, ], and likely bioassays like modified leaf disc methods to assess antifeedant activity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



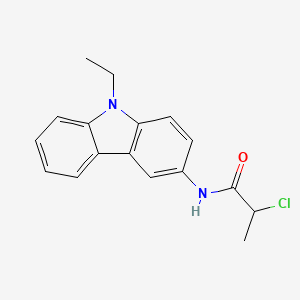
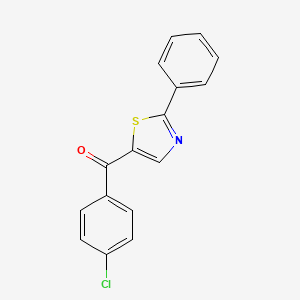
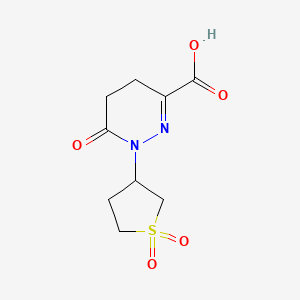
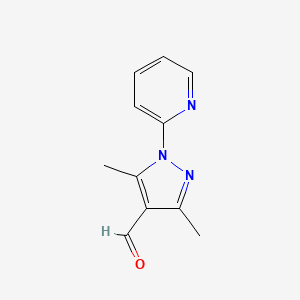
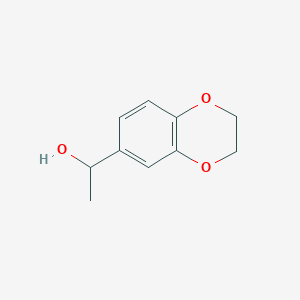
![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)
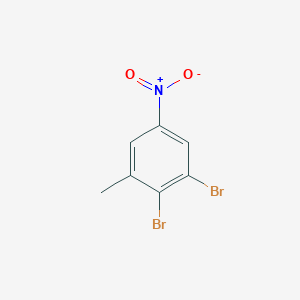
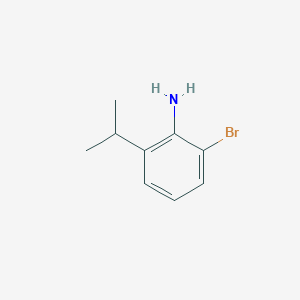
![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)
